2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid
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Description
Synthesis Analysis
The synthesis of furan compounds, including those with the furan ring such as 4-((furan-2-ylmethyl)amino)benzoic acid, involves a two-step reaction process. The synthesis is confirmed through various spectroscopic methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The process is detailed in the study of the synthesis and crystal structure of furan derivatives, which are important intermediates in the synthesis of more complex furan compounds .
Molecular Structure Analysis
The molecular structure of the synthesized furan compounds is confirmed by X-ray diffraction and further analyzed using density functional theory (DFT). The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. This suggests a high level of accuracy in the theoretical calculations when compared to the empirical data .
Chemical Reactions Analysis
The reactivity of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles demonstrates the sensitivity of cyclisation outcomes to the nature of the reagents and the acidity of the reaction medium. This study shows that the expected dihydropyrazolo[4,3-c]pyridin-4-one product was not formed; instead, an alternative cyclic imide product was obtained and fully characterized by NMR and X-ray crystallography. This highlights the complexity and unpredictability of chemical reactions involving furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan compounds are explored through the investigation of molecular electrostatic potential and frontier molecular orbitals using DFT. The study provides insights into the physicochemical properties of the compounds, which are crucial for understanding their reactivity and potential applications . Additionally, the synthesis of furan-2-acetic esters via palladium-catalysed oxidative cyclization-alkoxycarbonylation is reported to yield good results under specific conditions, which contributes to the knowledge of the physical properties of furan derivatives .
Scientific Research Applications
Bifunctional Phosphine Ligand-Enabled Gold-Catalyzed Isomerizations
A study utilized bifunctional phosphine ligands to catalyze the conversion of acetylenic amides into 2-aminofurans, which are highly electron-rich. These furans, due to their electron-rich nature, are typically reactive and unstable, making their preparation and application in synthesis challenging. The study demonstrates a method to access these compounds, suggesting potential applications in synthesizing highly functionalized aniline products or carbazole-4-carboxylates with good to excellent yields (Li et al., 2019).
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
Another application is found in the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, highlighting their potential in pharmaceutical applications (Ismail et al., 2004).
Synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane
The synthesis of novel compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, achieved through a two-step process from furfural and urea, opens up new avenues in chemical industries. This novel compound presents potential outlets in both pharmaceutical and chemical industries, suggesting its versatility in application (Orie et al., 2019).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
A dual-enzyme cascade system has been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This innovative approach utilizes the catalytic promiscuity of alcohol dehydrogenases and exploits internal recycling of hydrogen peroxide, pointing towards eco-friendly and efficient synthesis methods in the polymer and pharmaceutical industries (Jia et al., 2019).
Synthesis of Schiff Bases for Antimicrobial Activity
Research into the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showcases the potential for developing new antimicrobial agents. The creation of these compounds through the Gewald reaction and their characterization for antimicrobial activity illustrates the ongoing exploration of furan derivatives in combating microbial resistance (Arora et al., 2013).
properties
IUPAC Name |
2-(furan-2-ylmethylcarbamoylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYTQHDSGUOCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid | |
CAS RN |
953885-34-2 |
Source
|
Record name | 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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